[(2S)-3-methylbutan-2-yl]azanium;chloride
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Overview
Description
[(2S)-3-methylbutan-2-yl]azanium;chloride is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, with a chloride ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-methylbutan-2-yl]azanium;chloride typically involves the reaction of a tertiary amine with an alkyl halide. One common method is the reaction of 3-methylbutan-2-amine with methyl chloride under anhydrous conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-methylbutan-2-yl]azanium;chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or acetate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products include various substituted ammonium salts.
Oxidation Reactions: N-oxides are the primary products.
Reduction Reactions: Secondary amines are formed.
Scientific Research Applications
[(2S)-3-methylbutan-2-yl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of [(2S)-3-methylbutan-2-yl]azanium;chloride involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to increased permeability and disruption of membrane integrity. This can result in the leakage of cellular contents and ultimately cell death. The compound may also interfere with ion transport processes, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
[(2S)-3-methylbutan-2-yl]azanium;chloride can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share a similar mechanism of action, this compound is unique in its specific structure and the presence of the 3-methylbutan-2-yl group. This structural difference can influence its solubility, reactivity, and overall effectiveness in various applications.
List of Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetrabutylammonium chloride
Properties
IUPAC Name |
[(2S)-3-methylbutan-2-yl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBXILUTBVQOQ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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